molecular formula C22H23N3O3 B2679126 2-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1903330-86-8

2-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2679126
CAS RN: 1903330-86-8
M. Wt: 377.444
InChI Key: BWVHDZOYDQZHHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound comprises of 22 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms. The exact structure and arrangement of these atoms are not provided in the available resources.

Scientific Research Applications

Prodrug Targeting and Drug Delivery Systems

Research indicates that indole derivatives can be utilized in bioreductively-activated drug delivery systems targeting hypoxic tissues. A study explored the regiospecific elimination of aspirin from reduced indolequinones, demonstrating that only specific positions on the indole ring may be used for drug delivery applications, which could be particularly valuable in designing prodrugs targeting specific tissue types or conditions (Jaffar et al., 1999).

Synthesis of Heterocyclic Derivatives

Further research has contributed to the synthesis of new heterocyclic derivatives from hexahydro-1H-isoindole-1,3(2H)-dione derivatives, showcasing novel approaches to generating amino and triazole derivatives via epoxide opening reactions. These methodologies open avenues for creating diverse chemical entities for potential pharmacological applications (Tan et al., 2016).

Antimicrobial and Insecticidal Agents

Novel indole-based compounds, specifically incorporating 1,2,3-triazole scaffolds, have been synthesized and evaluated for their antimicrobial properties. These compounds, including isatin-1,2,3-triazoles with appended piperidine, morpholine, or piperazine moieties, have shown promise as antibacterial, antifungal, and antimalarial agents. Such research underlines the importance of indole derivatives in developing new therapeutic agents with broad-spectrum antimicrobial activity (Aouad, 2017).

Structural and Vibrational Analysis

Studies on the structural and vibrational analysis of specific Mannich base compounds derived from isoindole-1,3-dione provide insight into the molecular conformation and hydrogen bonding interactions, which are crucial for understanding the compound's biological functions. This research aids in the deeper comprehension of how structural nuances influence the biological activity and stability of indole derivatives (Franklin et al., 2011).

Mechanism of Action

While the specific mechanism of action for this compound is not provided, compounds with similar structures have shown to induce cell apoptosis in a dose-dependent manner, arrest the cells in the G2/M phase, and inhibit polymerization of tubulin .

properties

IUPAC Name

2-[1-[2-(1-methylindol-3-yl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-23-11-14(16-6-4-5-9-19(16)23)10-20(26)24-12-15(13-24)25-21(27)17-7-2-3-8-18(17)22(25)28/h2-6,9,11,15,17-18H,7-8,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVHDZOYDQZHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)N4C(=O)C5CC=CCC5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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